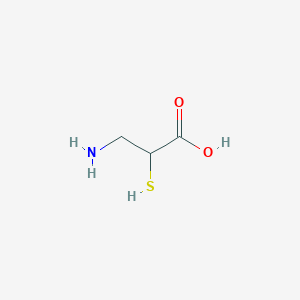
3-Amino-2-sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-sulfanylpropanoic acid is a useful research compound. Its molecular formula is C3H7NO2S and its molecular weight is 121.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Applications
1. Neuropharmacology:
3-Amino-2-sulfanylpropanoic acid acts as a competitive inhibitor of glutamate decarboxylase, which can lead to increased levels of glutamate in the brain. This property makes it relevant in studying convulsant activity and neurological disorders. Research indicates that it has a higher potency and faster onset of action compared to other known inhibitors like allylglycine .
2. Antioxidant Properties:
The compound exhibits antioxidant activity, which can be beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.
Industrial Applications
1. Nanotechnology:
this compound is utilized in the synthesis of hydrophilic gold nanoparticles. The affinity of gold for sulfur ligands allows for the effective stabilization of nanoparticles, which are essential in various biomedical applications such as drug delivery systems and imaging agents .
2. Polymer Chemistry:
The compound can be esterified with polyols to create thiol-based polymer cross-linking agents. These materials are important in the development of advanced materials with specific mechanical properties for applications in coatings, adhesives, and sealants .
Case Study 1: Neuropharmacological Research
In a study investigating the effects of this compound on seizure activity, researchers found that administration led to increased convulsions in animal models. This highlighted its potential use as a tool for studying epilepsy and other seizure disorders.
Case Study 2: Nanoparticle Development
A research team utilized this compound to synthesize gold nanoparticles for targeted drug delivery systems. The study demonstrated that these nanoparticles could effectively deliver therapeutic agents to specific cells while minimizing side effects.
Propiedades
Número CAS |
17617-04-8 |
|---|---|
Fórmula molecular |
C3H7NO2S |
Peso molecular |
121.16 g/mol |
Nombre IUPAC |
3-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-1-2(7)3(5)6/h2,7H,1,4H2,(H,5,6) |
Clave InChI |
FHNLXNKFRGMOPW-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)S)N |
SMILES canónico |
C(C(C(=O)O)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















